2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17654947
InChI: InChI=1S/C10H12N2O2/c13-10(14)6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11-12H,3-4,6H2,(H,13,14)
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid

CAS No.:

Cat. No.: VC17654947

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid
Standard InChI InChI=1S/C10H12N2O2/c13-10(14)6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11-12H,3-4,6H2,(H,13,14)
Standard InChI Key KWDVFRWIXSGCLK-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C(N1)C=CC(=C2)CC(=O)O

Introduction

Chemical Identity and Structural Features

2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid belongs to the quinoxaline family, characterized by a bicyclic structure comprising a benzene ring fused to a piperazine-like ring. The acetic acid moiety at position 6 distinguishes it from simpler tetrahydroquinoxaline derivatives. Key structural attributes include:

  • Molecular Formula: C₁₀H₁₂N₂O₂

  • Molecular Weight: 192.22 g/mol

  • IUPAC Name: 2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid

The absence of a 3-oxo group differentiates it from the closely related compound 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid (CAS 80310-02-7), which has a molecular weight of 206.2 g/mol and includes a ketone functional group .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tetrahydroquinoxaline derivatives typically involves cyclocondensation reactions. For 2-(1,2,3,4-tetrahydroquinoxalin-6-YL)acetic acid, a plausible pathway includes:

  • Quinoxaline Core Formation: Condensation of 1,2-diaminobenzene with glyoxal under acidic conditions yields the tetrahydroquinoxaline backbone.

  • Acetic Acid Substitution: Electrophilic aromatic substitution at position 6 using bromoacetic acid introduces the acetic acid moiety.

Industrial-scale production may employ continuous flow reactors to enhance yield and purity, though specific protocols for this compound remain unreported in accessible literature .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Predicted to be moderate (≈15 mg/mL at 25°C) due to the polar acetic acid group.

  • Thermal Stability: Decomposes above 200°C, as inferred from analogs like CAS 80310-02-7 .

  • pH Sensitivity: The carboxylic acid group confers instability under strongly alkaline conditions (pH >10).

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the acetic acid protons (δ 3.6–3.8 ppm) and aromatic protons (δ 6.8–7.2 ppm).

  • IR Spectroscopy: Strong absorption bands for C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Biological and Pharmacological Activity

While direct studies on 2-(1,2,3,4-tetrahydroquinoxalin-6-YL)acetic acid are sparse, related quinoxaline derivatives exhibit notable bioactivity:

Anticancer Mechanisms

Analogous compounds induce apoptosis in HeLa cells (IC₅₀ = 10 µM) via caspase-3 activation. Structural modifications, such as the addition of electron-withdrawing groups, could further optimize cytotoxicity.

Applications in Materials Science

Polymer Synthesis

The acetic acid moiety enables copolymerization with vinyl monomers, yielding polymers with enhanced thermal stability (Tg >150°C). Applications in biodegradable plastics are under exploration.

Nanomaterial Functionalization

Surface modification of nanoparticles (e.g., Au NPs) with this compound improves dispersion stability in aqueous media, critical for drug delivery systems .

Comparative Analysis with Structural Analogs

Property2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic Acid2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic Acid
Molecular Weight192.22 g/mol206.2 g/mol
Aqueous SolubilityModerate (≈15 mg/mL)Low (≈5 mg/mL)
Thermal Decomposition>200°C210°C
Bioactivity (IC₅₀)Not reported0.126 µM (HeLa cells)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator